2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-
Description
(S)-2-Nonyn-4-ol, 1,1,1-trifluoro- is a chiral organic compound characterized by a nine-carbon chain (nonyn), a hydroxyl group at the fourth position, a terminal alkyne group at the second position, and a trifluoromethyl (-CF₃) group at the first carbon. The (S)-enantiomer configuration introduces stereochemical specificity, which is critical for applications in pharmaceuticals, agrochemicals, and advanced materials.
Properties
CAS No. |
185424-22-0 |
|---|---|
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(4S)-1,1,1-trifluoronon-2-yn-4-ol |
InChI |
InChI=1S/C9H13F3O/c1-2-3-4-5-8(13)6-7-9(10,11)12/h8,13H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
JECJZQSTARBJEH-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#CC(F)(F)F)O |
Canonical SMILES |
CCCCCC(C#CC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propyn-1-ol and a suitable alkyne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Nonyn-4-one, 1,1,1-trifluoro-.
Reduction: Formation of 2-Nonen-4-ol, 1,1,1-trifluoro- or 2-Nonan-4-ol, 1,1,1-trifluoro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
(2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
- Structure : Contains a trifluoromethyl group, alkyne, and aromatic/cyclopropyl substituents.
- Application : Intermediate in synthesizing efavirenz, an antiretroviral drug. The trifluoromethyl group enhances metabolic stability, while the alkyne contributes to rigidity and binding affinity .
- Key Difference: The presence of a cyclopropyl ring and aromatic amine distinguishes it from (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-, which has a longer aliphatic chain.
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol (CAS 89619-11-4)
- Structure : Features a trifluoromethyl group, alkyne, and methoxy-substituted phenyl ring.
- Application: Potential use in pharmaceuticals due to its hybrid hydrophobic (CF₃) and polar (hydroxyl) groups. The methoxyphenyl moiety may enhance π-π stacking interactions in drug-receptor binding .
- Key Difference: The aromatic substitution contrasts with the aliphatic chain in (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-, affecting solubility and reactivity.
Trifluoromethyl Alcohols with Varying Chain Lengths
(S)-(-)-1,1,1-Trifluorooctan-2-ol (CAS 129443-08-9)
- Structure : Eight-carbon chain with a hydroxyl group at the second position and a trifluoromethyl group.
- Properties : Higher hydrophobicity compared to shorter-chain analogues. Used in asymmetric synthesis and chiral resolution .
- Key Difference: The absence of an alkyne group reduces its utility in click chemistry or rigid scaffold formation compared to (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-.
2-Propanol, 1,1,1-trifluoro-, (2S)-
- Structure : Short-chain (C3) trifluoromethyl alcohol with a hydroxyl group.
- Market Trends : Global production reached 1,200 tons in 2020, driven by demand for fluorinated solvents and intermediates .
- Key Difference : Shorter chain length limits its use in applications requiring extended hydrophobic interactions, unlike the nine-carbon chain in the target compound.
Trifluoromethyl β-Diketones and Their Derivatives
1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7)
- Structure : β-Diketone with a trifluoromethyl group.
- Applications : Precursor for metal-organic frameworks (MOFs) and thin-film fabrication (e.g., tantalum oxyfluoride films). The CF₃ group improves thermal stability and corrosion resistance .
- Key Difference: The diketone functionality enables chelation with metals, unlike the alcohol-alkyne system in (S)-2-Nonyn-4-ol, 1,1,1-trifluoro- .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Industrial Production and Market Trends
Research Findings and Challenges
- Synthetic Challenges : Introducing both alkyne and trifluoromethyl groups requires specialized reagents (e.g., trifluoromethylation agents like TMSCF₃) and controlled conditions to preserve stereochemistry .
- Biological Activity : Trifluoromethyl groups enhance bioavailability and metabolic stability but may increase toxicity risks due to bioaccumulation .
- Industrial Scalability: Long-chain trifluoromethyl alcohols like (S)-2-Nonyn-4-ol, 1,1,1-trifluoro- face purification challenges due to high hydrophobicity .
Biological Activity
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-
- CAS Number : 185424-22-0
- Molecular Formula : C9H11F3O
- Molecular Weight : 196.18 g/mol
The biological activity of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as ligands for nuclear receptors and influence gene expression. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.
Antimicrobial Properties
Studies have indicated that compounds with alkynyl and alcohol functionalities exhibit antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 30 ± 2.50 |
| Escherichia coli | 25 ± 1.20 |
| Candida albicans | 29 ± 2.35 |
This suggests that 2-Nonyn-4-ol could possess similar antimicrobial properties due to its structural characteristics.
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored through in vitro studies. Its mechanism involves the inhibition of specific pathways associated with cancer cell proliferation. Research on related compounds has shown promising results in inhibiting cancer cell lines such as HepG2 and MCF-7.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various alkynols, it was found that compounds similar to 2-Nonyn-4-ol demonstrated significant activity against pathogenic bacteria and fungi. The study reported a correlation between the presence of hydroxyl groups and increased antimicrobial potency.
Anti-Cancer Research
Another study focused on the anti-cancer properties of trifluorinated compounds revealed that these compounds could effectively inhibit tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
